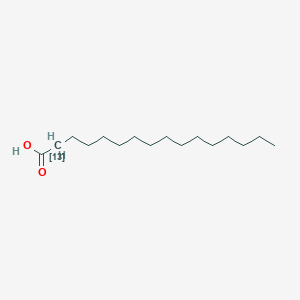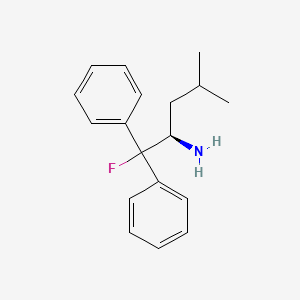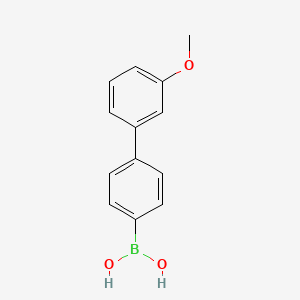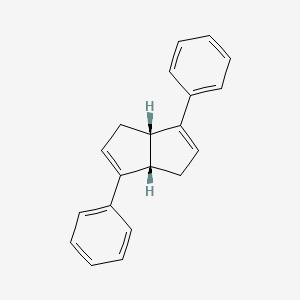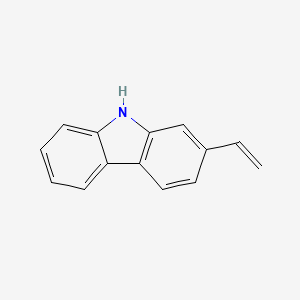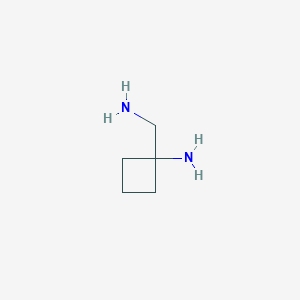
1-(Aminomethyl)cyclobutanamine
Overview
Description
1-(Aminomethyl)cyclobutanamine , also known as AMCA , is a cyclic secondary amine. Its chemical formula is C5H13ClN2 with a molecular weight of 136.62 g/mol . The compound is supplied as imprinted hard shell capsules, elliptical film-coated tablets, or an oral solution containing 250 mg/5 mL of gabapentin .
Scientific Research Applications
Cyclobutane-Containing Alkaloids: Origins and Applications
Research on cyclobutane-containing alkaloids, which are structurally similar to 1-(Aminomethyl)cyclobutanamine, highlights their significant antimicrobial, antibacterial, antitumor, and other activities. These compounds, isolated from both terrestrial and marine species, demonstrate a promising avenue for drug discovery, given their diverse biological activities and potential for therapeutic applications. The synthesis, origins, and biological activities of these alkaloids underscore their importance in leading to new pharmaceuticals (Sergeiko et al., 2008).
[2 + 2]-Cycloaddition-Derived Cyclobutane Natural Products
The structural diversity and bioactivities of [2 + 2]-cycloaddition-derived cyclobutane natural products have been extensively reviewed, focusing on their sources, biological effects, and challenges in synthesis. These studies have paved the way for the exploration of cyclobutane derivatives in various therapeutic contexts, indicating a broad spectrum of potential applications in phytochemistry and drug design (Yang et al., 2022).
Cyclotides as Drug Design Templates
Cyclotides, which share structural features with this compound, are highlighted for their therapeutic applications and potential in drug design. Their unique cyclic backbone and stability make them suitable templates for developing peptide-based pharmaceuticals. Research has been directed towards modifying cyclotides to enhance their biological activity, offering insights into their application in treating diseases such as cancer and cardiovascular conditions (Craik et al., 2012).
Photodynamic Therapy Applications
Photodynamic therapy (PDT), utilizing compounds that can be structurally related to this compound, has been reviewed for its applications in dermatology. PDT involves the activation of a photosensitizing drug by light to cause selective damage to diseased skin. The review covers clinical applications of PDT, including treatments for actinic keratoses, acne, and other skin conditions, showcasing the versatility and potential of cyclobutane derivatives in therapeutic applications (Lee & Baron, 2011).
Cyclodextrins in Drug Delivery
Cyclodextrins, which are structurally distinct but relevant in the context of drug delivery systems involving cyclobutane derivatives, have been reviewed for their role in enhancing drug solubility, stability, and bioavailability. The review emphasizes the versatility of cyclodextrins in the formulation of various delivery systems, including nanoparticles and liposomes, and their potential to improve the delivery of therapeutic agents (Challa et al., 2005).
Mechanism of Action
The exact mechanism by which 1-(Aminomethyl)cyclobutanamine exerts its analgesic action remains unknown. It may involve preventing allodynia (pain-related behavior) and hyperalgesia (exaggerated response to painful stimuli). Additionally, it exhibits anticonvulsant activity in animal test systems.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(aminomethyl)cyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-4-5(7)2-1-3-5/h1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJMSKRFAJQWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591348 | |
| Record name | 1-(Aminomethyl)cyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
780747-61-7 | |
| Record name | 1-(Aminomethyl)cyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




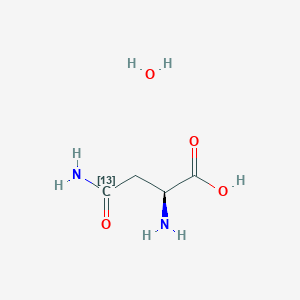

![6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde](/img/structure/B1602393.png)
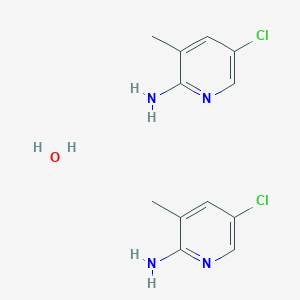
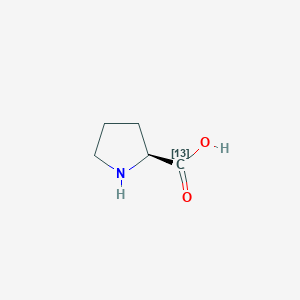
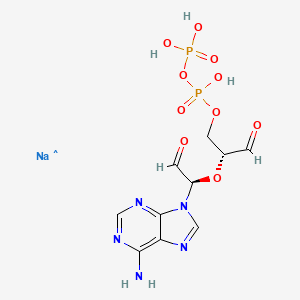
![N-[5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1602398.png)
